Formoterol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Formoterol can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-phenylethanone to form an intermediate, which is then reduced to the corresponding alcohol. This intermediate is further reacted with formamide to yield this compound .

Industrial Production Methods: In industrial settings, this compound fumarate is often produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of solvents like acetonitrile and water, with the addition of buffers to maintain the pH .

Chemical Reactions Analysis

Types of Reactions: Formoterol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The nitro group in this compound can be reduced to an amine.

Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products Formed:

Oxidation: Various oxidized metabolites.

Reduction: Amines.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Clinical Applications

-

Chronic Obstructive Pulmonary Disease (COPD)

- Formoterol is widely used as a maintenance treatment for patients with moderate to severe COPD. Clinical studies have demonstrated that it significantly improves lung function and reduces symptoms such as dyspnea. For instance, a review indicated that this compound administered as monotherapy or in combination with inhaled corticosteroids leads to notable improvements in spirometry measurements over 12 hours .

- Clinical Trials : In randomized controlled trials, this compound has consistently shown efficacy in reducing exacerbation rates and improving health status among COPD patients .

-

Asthma Management

- This compound is also utilized in asthma treatment, both as a reliever and controller medication. A large-scale study comparing this compound with salbutamol found that this compound provided similar safety profiles while demonstrating a prolonged time to first exacerbation and reduced need for rescue medications .

- Combination Therapy : this compound is often combined with inhaled corticosteroids (e.g., budesonide) for enhanced control of asthma symptoms. The combination therapy has been shown to reduce severe exacerbation rates significantly .

- Exercise-Induced Bronchoconstriction (EIB)

Pharmacokinetics and Safety Profile

This compound exhibits rapid absorption and elimination, with a half-life of approximately 10 hours. Following administration, plasma concentrations are typically low or undetectable . The adverse event profile is comparable to placebo, with few cardiovascular events reported, making it a safe option for long-term management of respiratory conditions .

Comparative Efficacy

To illustrate the comparative efficacy of this compound with other bronchodilators, the following table summarizes key characteristics:

| Characteristic | This compound | Salmeterol | Albuterol |

|---|---|---|---|

| Type | Long-acting | Long-acting | Short-acting |

| Onset of Action | Within 5 minutes | ~10 minutes | ~5 minutes |

| Duration of Action | 12 hours | 12 hours | 4-6 hours |

| Potency | High | Moderate | Moderate |

| Use in Asthma | Yes | Yes | Yes |

| Use in COPD | Yes | Limited | No |

Case Studies

A selection of case studies highlights the effectiveness of this compound in real-world settings:

- Study on COPD Patients : In a retrospective analysis involving nearly 8,000 patients treated with nebulized this compound or arthis compound, no significant differences were observed in readmission rates; however, arthis compound was associated with shorter hospital stays and fewer rescue medication doses .

- Asthma Management Study : A global study involving over 18,000 participants demonstrated that as-needed this compound significantly reduced asthma symptoms compared to salbutamol while maintaining a similar safety profile .

Mechanism of Action

Formoterol works by stimulating beta2-adrenergic receptors in the smooth muscle of the airways. This leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow . The molecular targets involved include beta2-adrenergic receptors and the downstream signaling pathways that regulate muscle relaxation .

Comparison with Similar Compounds

Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action compared to formoterol.

Bambuterol: A prodrug of terbutaline, also a long-acting beta2-adrenergic receptor agonist.

Sustained-release oral salbutamol: A formulation of salbutamol with extended duration of action.

Uniqueness of this compound: this compound is unique due to its rapid onset of action combined with a long duration of effect, making it suitable for both maintenance and relief therapy in asthma and COPD .

Biological Activity

Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its selective agonism at beta-2 adrenergic receptors, which leads to bronchodilation and relief from bronchospasm. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound exhibits a high selectivity for beta-2 adrenergic receptors, with an approximate 200-fold greater affinity for these receptors compared to beta-1 receptors . The activation of beta-2 receptors stimulates adenylyl cyclase, resulting in increased levels of cyclic AMP (cAMP). Elevated cAMP levels lead to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release from mast cells, contributing to its therapeutic effects in respiratory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption following inhalation. The pulmonary bioavailability is estimated at 43% , while total systemic bioavailability is around 60% . this compound is primarily metabolized through glucuronidation and O-demethylation, with minor pathways including sulfate conjugation .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in improving lung function and reducing asthma exacerbations. A systematic review and meta-analysis highlighted that this compound provides a faster onset of action compared to salmeterol, another LABA . The following table summarizes key findings from clinical studies:

Safety Profile

The safety profile of this compound has been extensively studied. An analysis involving over 94,000 patients indicated no significant increase in asthma-related mortality compared to non-LABA treatments. Specifically, the relative risk for asthma-related death was found to be 1.13 (95% CI: 0.23–10.9), suggesting that this compound does not pose an elevated risk when used appropriately . However, caution is advised regarding its use in patients with cardiovascular conditions due to potential cardiac effects associated with beta-agonists.

Case Studies

Several case studies have illustrated the clinical application of this compound:

-

Case Study: Severe Asthma Management

- A patient with severe persistent asthma was treated with a combination of budesonide/formoterol. Over six months, the patient reported a significant reduction in exacerbations and improved quality of life metrics.

-

Case Study: COPD Treatment

- In a cohort study involving COPD patients, those treated with this compound exhibited improved lung function as measured by forced expiratory volume in one second (FEV1) compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating formoterol's bronchodilatory efficacy in asthma?

- Methodology : Use randomized, double-blind, placebo-controlled crossover trials with spirometry (e.g., FEV₁) and methacholine challenge tests (PC₂₀) to assess airway responsiveness. Include washout periods to mitigate carryover effects. For example, a 2-week treatment phase with this compound (24 µg twice daily) versus placebo, followed by post-treatment measurements at 36, 60, and 108 hours to evaluate rebound bronchial hyperresponsiveness .

Q. How does this compound compare to short-acting β₂-agonists (SABAs) in acute symptom relief?

- Methodology : Conduct parallel-group trials comparing as-needed this compound (e.g., 12 µg) with SABAs (e.g., salbutamol) in patients on maintenance inhaled corticosteroids (ICS). Use exacerbation rates (requiring oral corticosteroids) and symptom-free days as endpoints. A meta-analysis of 8 trials (22,604 participants) showed this compound reduced exacerbations requiring oral corticosteroids (OR 0.75; 95% CI 0.62–0.91) compared to SABAs .

Q. What are the standard statistical approaches for analyzing this compound's dose-response effects?

- Methodology : Apply linear mixed models with fixed effects (treatment, trial phase) and random effects (participant variability) to account for repeated measures. For example, Shapiro-Wilk tests verify normality, and effect sizes are reported as mean changes with 95% confidence intervals. Dose-response curves for methacholine protection can quantify maximal bronchodilation (e.g., this compound 120 µg vs. salmeterol 250 µg) .

Advanced Research Questions

Q. How do contradictory findings on this compound's mortality risk in ICS-treated patients arise?

- Methodology : Perform stratified meta-analyses distinguishing between trials with/without ICS co-administration. For example, a systematic review (49,327 participants) found no significant asthma-related mortality difference between this compound + ICS and non-LABA regimens (RR 1.57; 95% CI 0.31–15.1). However, subgroup analyses in ICS-adherent populations showed higher mortality with this compound (RR 2.32; 95% CI 0.30–105), suggesting confounding by baseline ICS adherence .

Q. What mechanisms underlie this compound's differential efficacy in asthma vs. COPD?

- Methodology : Use post hoc analyses of RCTs comparing this compound monotherapy versus budesonide/formoterol combinations. For example, in COPD, budesonide/formoterol improved FEV₁ by 260 mL vs. placebo (P=0.012) over 6 months, while in asthma, this compound alone reduced severe exacerbations by 26% vs. placebo but was inferior to ICS maintenance therapy .

Q. How to assess long-term safety of regular this compound in pediatric asthma?

- Methodology : Pool data from pediatric-specific RCTs (≥12 weeks duration) using Peto odds ratios for rare events. A Cochrane review (7 trials, 2,788 children) found non-significant increases in non-fatal SAEs (OR 1.62; 95% CI 0.80–3.28) and asthma-related SAEs (OR 1.49; 95% CI 0.48–4.61) with this compound + ICS vs. ICS alone, highlighting insufficient power for conclusive safety signals .

Q. What pharmacokinetic methods validate this compound misuse in doping control?

- Methodology : Quantify urinary this compound via LC-MS/MS with enzymatic hydrolysis. After inhalation (18 µg), peak concentrations are ≤11.4 ng/mL within 12 hours, with cumulative excretion <23% of the dose. Thresholds >50 ng/mL (free + conjugated) may indicate oral misuse, as seen in anti-doping analyses of 82 samples .

Q. Data Contradiction & Meta-Analysis

Q. Why do some trials report increased SAEs with this compound despite ICS use?

- Analysis : Confounding factors include ICS adherence variability and differential SAE reporting. A Cochrane review (8,028 adults) found non-fatal SAEs increased with this compound + placebo (OR 1.57; 95% CI 1.06–2.31) but not with this compound + ICS (OR 0.99; 95% CI 0.74–1.33). FDA data suggest ICS does not fully mitigate SAE risks, particularly in children .

Q. How to reconcile this compound's efficacy in bronchiolitis obliterans (BOS) post-HSCT?

- Analysis : In a 6-month RCT (32 patients), budesonide/formoterol increased FEV₁ by 13% vs. placebo (P=0.019), sustained in 13 completers. This contrasts with asthma trials, where ICS dependence limits this compound's standalone utility, suggesting disease-specific mechanisms (e.g., anti-inflammatory synergy in BOS) .

Q. Methodological Recommendations

Properties

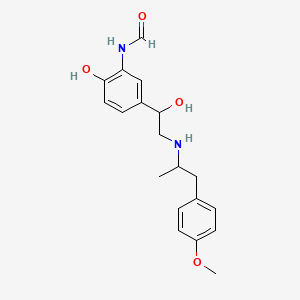

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40110071 | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.16e-02 g/L | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67346-49-0, 73573-87-2 | |

| Record name | Arformoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arformoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.